molecular formula C13H9ClFNO2 B6404024 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% CAS No. 1261922-41-1

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%

Cat. No. B6404024
CAS RN: 1261922-41-1
M. Wt: 265.67 g/mol
InChI Key: QIUWKCJOOOYLMV-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid (3-ACFBA) is an organic compound with a molecular formula of C9H7ClFNO2. It is a white crystalline solid that is relatively insoluble in water, but soluble in organic solvents. 3-ACFBA has been studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential applications in various scientific research fields. In biochemistry, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been used as a substrate for the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines and is essential for the production of uric acid. In physiology, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential effects on the cardiovascular system. It has been found to be a potent inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the regulation of blood pressure. In pharmacology, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential use as a drug for the treatment of hypertension.

Mechanism of Action

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is believed to act as an ACE inhibitor, which means it blocks the action of the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for the production of angiotensin II, a hormone that causes blood vessels to constrict, resulting in an increase in blood pressure. By blocking the action of ACE, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% reduces the production of angiotensin II and thus lowers blood pressure.
Biochemical and Physiological Effects
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In addition to its ACE-inhibitory action, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been found to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. The main advantage of 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is its low toxicity, which makes it safe to use in experiments. It is also relatively easy to synthesize and has a relatively low cost. However, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is relatively insoluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%. One potential direction is to further study its effects on the cardiovascular system, particularly its effects on blood pressure. Another potential direction is to explore its potential use as a drug for the treatment of hypertension. Additionally, further research could be done to investigate its potential anti-inflammatory, antioxidant, and anti-apoptotic effects. Finally, further research could be done to explore its potential applications in other scientific research fields, such as biochemistry and pharmacology.

Synthesis Methods

3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-chloro-5-fluorophenol with sodium hydroxide in aqueous ethanol to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 3-aminobenzoic acid in aqueous ethanol to form 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%. The third and final step involves the recrystallization of the product from aqueous ethanol.

properties

IUPAC Name

3-amino-5-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWKCJOOOYLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690501
Record name 5-Amino-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-41-1
Record name 5-Amino-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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